8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid
Overview
Description
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid, also known as (±)8-HDHA, is an autoxidation product of docosahexaenoic acid (DHA) in vitro. It belongs to the class of organic compounds known as very long-chain fatty acids, which are fatty acids with an aliphatic tail that contains at least 22 carbon atoms .
Molecular Structure Analysis
The molecular formula of this compound is C22H32O3. The exact mass is 344.23514488 g/mol . The structure includes multiple double bonds and a hydroxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.5 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 14 rotatable bonds . Its topological polar surface area is 57.5 Ų .Scientific Research Applications
Inflammation and Resolution Mediators
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is involved in the biosynthesis of mediators with potent anti-inflammatory and pro-resolving activities. These mediators, known as maresins, are produced by macrophages and are involved in controlling acute inflammation and aiding the resolution phase. Maresins and related compounds, like resolvins derived from docosapentaenoic acid, demonstrate significant therapeutic potential due to their anti-inflammatory properties (Serhan et al., 2009), (Dangi et al., 2010).
Anti-cancer Potential
Certain unsaturated fatty acids, including this compound, have been isolated from macroalgae and demonstrated moderate inhibitory activity against various tumor cell lines. This suggests a potential application in cancer therapy, although the exact mechanisms of action need further exploration (Jiang et al., 2008).
Production and Applications in Food and Pharmaceuticals
The compound has been utilized in the production of specific hydroxylated products through biotechnological processes. These products have applications in the food industry and pharmaceuticals, indicating the compound's versatility and utility in different sectors (Ren et al., 2005), (Shin et al., 2019).
Therapeutic Applications in Pulmonary Fibrosis
The compound has shown promising results in ameliorating conditions such as pulmonary fibrosis and lung dysfunction in mice models. The therapeutic effects are distinct from its anti-inflammation and pro-resolution activity, indicating a potential new avenue for treating such diseases (Li et al., 2017), (Li et al., 2017).
Mechanism of Action
Target of Action
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid, also known as 8-HDoHE, is a metabolite It is known to play a significant role in the body’s metabolic processes .
Mode of Action
It is known to be involved in the body’s metabolic processes . It is a hydroxydocosahexaenoic acid that consists of 4Z,6E,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 8-hydroxy substituent .
Biochemical Pathways
8-HDoHE is involved in various biochemical pathways due to its role as a metabolite . It is a part of the body’s metabolic processes, contributing to the transport of acyl-groups from the cytoplasm into the mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .
Pharmacokinetics
As a metabolite, it is likely to be involved in various metabolic processes in the body .
Result of Action
It is known to play a significant role in the body’s metabolic processes .
Action Environment
As a metabolite, its action is likely to be influenced by various factors related to the body’s metabolic processes .
properties
IUPAC Name |
8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVYDMSPDDAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694005 | |
Record name | 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90780-54-4 | |
Record name | 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.